molecular formula C8H7ClF2O B8029444 1-Chloro-3-ethoxy-2,4-difluorobenzene

1-Chloro-3-ethoxy-2,4-difluorobenzene

Cat. No.: B8029444
M. Wt: 192.59 g/mol
InChI Key: JPYMIERIYHRFGA-UHFFFAOYSA-N
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Description

1-Chloro-3-ethoxy-2,4-difluorobenzene is an organic compound with the molecular formula C8H7ClF2O. It is a derivative of benzene, where the benzene ring is substituted with chlorine, ethoxy, and two fluorine atoms. This compound is used in various chemical syntheses and has applications in different fields of scientific research.

Preparation Methods

The synthesis of 1-Chloro-3-ethoxy-2,4-difluorobenzene typically involves electrophilic aromatic substitution reactions. One common method is the reaction of 1-chloro-2,4-difluorobenzene with ethyl alcohol in the presence of a strong acid catalyst, such as sulfuric acid, to introduce the ethoxy group . The reaction conditions usually require controlled temperatures and specific reaction times to ensure high yield and purity of the product.

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize efficiency and minimize costs. These methods often include purification steps such as distillation or recrystallization to obtain the desired compound in high purity.

Chemical Reactions Analysis

1-Chloro-3-ethoxy-2,4-difluorobenzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.

    Oxidation Reactions: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids under specific conditions.

    Reduction Reactions: The compound can be reduced to remove the chlorine or fluorine atoms, leading to the formation of simpler benzene derivatives.

Common reagents used in these reactions include sodium hydroxide for nucleophilic substitution, potassium permanganate for oxidation, and hydrogen gas with a palladium catalyst for reduction. The major products formed depend on the specific reaction conditions and the reagents used.

Scientific Research Applications

1-Chloro-3-ethoxy-2,4-difluorobenzene has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways involving halogenated aromatic compounds.

    Medicine: It serves as a precursor in the development of drugs that target specific biological pathways.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-Chloro-3-ethoxy-2,4-difluorobenzene involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their structure and function. The pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

1-Chloro-3-ethoxy-2,4-difluorobenzene can be compared with other similar compounds, such as:

    1-Chloro-4-ethoxy-2,3-difluorobenzene: This compound has a similar structure but with different positions of the ethoxy and fluorine substituents, leading to different chemical and physical properties.

    1-Chloro-2,4-difluorobenzene: Lacks the ethoxy group, making it less reactive in certain substitution reactions.

    1-Chloro-3-ethoxybenzene: Lacks the fluorine atoms, resulting in different reactivity and applications.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity, making it valuable for various synthetic and research applications.

Properties

IUPAC Name

1-chloro-3-ethoxy-2,4-difluorobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClF2O/c1-2-12-8-6(10)4-3-5(9)7(8)11/h3-4H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPYMIERIYHRFGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1F)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClF2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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